molecular formula C24H28N2O2 B12170924 1'-oxo-2'-phenyl-N-(propan-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

1'-oxo-2'-phenyl-N-(propan-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B12170924
M. Wt: 376.5 g/mol
InChI Key: QWNKCIOVTYAJMU-UHFFFAOYSA-N
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Description

This compound features a spirocyclic framework combining a cyclohexane ring and a dihydroisoquinoline moiety. Key structural elements include:

  • 1'-Oxo group: A ketone at position 1' of the isoquinoline ring.
  • N-(propan-2-yl) carboxamide: A secondary amide group with an isopropyl chain, likely improving solubility and metabolic stability compared to carboxylic acid derivatives .
  • Spiro junction: The cyclohexane and isoquinoline rings share a single carbon atom, conferring rigidity and stereochemical complexity.

The compound’s CAS number (60734-37-4 for its carboxylic acid precursor) and discontinuation in commercial catalogs suggest challenges in synthesis or scalability .

Properties

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

1-oxo-2-phenyl-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C24H28N2O2/c1-17(2)25-22(27)21-19-13-7-8-14-20(19)23(28)26(18-11-5-3-6-12-18)24(21)15-9-4-10-16-24/h3,5-8,11-14,17,21H,4,9-10,15-16H2,1-2H3,(H,25,27)

InChI Key

QWNKCIOVTYAJMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1’-oxo-2’-phenyl-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to form the isoquinoline ring system . This reaction typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of key intermediates followed by their coupling and cyclization under controlled conditions. The choice of reagents, solvents, and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

1’-oxo-2’-phenyl-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions. Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

    Cyclization: The compound can participate in cyclization reactions to form additional ring structures or modify existing ones.

Scientific Research Applications

1’-oxo-2’-phenyl-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets.

    Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1’-oxo-2’-phenyl-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the oxo group and the spirocyclic structure allows the compound to fit into specific binding sites, influencing the function of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Isoquinoline Derivatives

2′-Cyclohexyl-1′-oxo-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic acid
  • Structural Differences :
    • Spiro ring : Cyclopentane (vs. cyclohexane) reduces steric bulk.
    • 2′-Substituent : Cyclohexyl (vs. phenyl) increases lipophilicity (logP ~3.2 vs. ~2.8).
    • Functional group : Carboxylic acid (vs. carboxamide) lowers bioavailability due to ionization at physiological pH .
  • Implications : Smaller spiro ring may enhance binding to compact enzymatic pockets, while cyclohexyl improves membrane permeability.
6',7'-Dihydroxy-3',4'-dihydro-2'H-spiro[cyclohexane-1,1'-isoquinolin]-4-one
  • Structural Differences :
    • Hydroxyl groups : At positions 6' and 7' enable hydrogen bonding with targets like kinases or GPCRs.
    • Ketone position : At 4' (vs. 1') alters electronic distribution.

Spirocarboxamides with Heterocyclic Moieties

5-Methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide
  • Structural Differences: Core: Spiro-thiaza ring (vs. isoquinoline) introduces sulfur, affecting metabolic stability. Substituents: Indole moiety (vs. phenyl) expands aromatic interactions.
  • Activity : Exhibits antitubercular (90% inhibition at 6.25 µg/mL) and anticancer activity (e.g., logGI₅₀ = -7.56 for renal cancer), highlighting spirocarboxamides’ versatility .
N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide
  • Structural Differences: Non-spiro coumarin core: Lacks conformational rigidity. Carboxamide linkage: Similar to the target compound but without isoquinoline integration.
  • Implications : Reduced selectivity in biological assays compared to spirocyclic analogues .

Non-Spiro Carboxamide Analogues

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
  • Structural Differences: Pyrazole core: Flat heterocycle (vs. bicyclic isoquinoline) limits 3D interactions. Fluorophenyl group: Enhances electronegativity and metabolic resistance.
  • Relevance : Used as a research chemical, emphasizing carboxamide’s role in modulating receptor affinity .

Structure-Activity Relationship (SAR) Insights

  • Spiro Ring Size : Cyclohexane (6-membered) vs. cyclopentane (5-membered) affects steric bulk and target fit. Larger rings may improve selectivity for proteins with deep binding pockets .
  • 2'-Substituents: Phenyl (target compound) vs. Phenyl groups are preferred in CNS targets due to brain penetration .
  • Carboxamide vs. Carboxylic Acid : The N-(propan-2-yl) group in the target compound reduces polarity (clogP ~2.5 vs. ~1.8 for the acid), enhancing oral bioavailability .

Physicochemical and Pharmacokinetic Comparison

Compound logP Molecular Weight Solubility (µg/mL) Key Substituents
Target Compound ~2.5 434.5 <10 (predicted) Phenyl, isopropyl carboxamide
2′-Cyclohexyl-spiro[cyclopentane] ~3.2 420.5 <5 Cyclohexyl, carboxylic acid
Spiro-thiaza indole () ~3.8 452.6 15 (measured) Thiaza, indole
N-(2-Oxo-chromenyl) carboxamide ~2.1 313.3 20 (measured) Coumarin, cyclohexane

Biological Activity

1'-oxo-2'-phenyl-N-(propan-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound characterized by its unique spirocyclic structure, which includes cyclohexane and isoquinoline rings. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Structure:

  • Molecular Formula: C24H28N2O2
  • Molecular Weight: 376.5 g/mol
  • IUPAC Name: 1-oxo-2-phenyl-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC24H28N2O2
Molecular Weight376.5 g/mol
IUPAC Name1-oxo-2-phenyl-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The spirocyclic structure enhances its binding affinity to specific enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic properties.

Pharmacological Studies

Recent studies have indicated that compounds with similar spirocyclic structures exhibit significant pharmacological activities. For instance:

  • Sigma Receptor Interaction: Compounds with similar frameworks have been identified as ligands for sigma receptors, which play a crucial role in neuroprotection and pain modulation .
  • Antioxidant Properties: Preliminary investigations suggest that derivatives of spirocyclic compounds may possess antioxidant capabilities, which could contribute to their therapeutic potential .

Case Studies

A study focused on the synthesis and biological evaluation of spirocyclic compounds similar to the target compound highlighted their effectiveness in modulating sigma receptor activity. The study reported that certain derivatives demonstrated low cytotoxicity while maintaining significant receptor binding affinity .

Toxicity and Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of the compound. In vitro studies using human corneal epithelial cells showed that most tested compounds exhibited low toxicity at concentrations below 50 μM, with only minor increases in lactate dehydrogenase (LDH) release at higher concentrations .

Table 2: Toxicity Assessment Results

CompoundConcentration (μM)LDH Release (%)Cell Viability Reduction (%)
Compound A50105
Compound B1002358
Compound C1002050

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